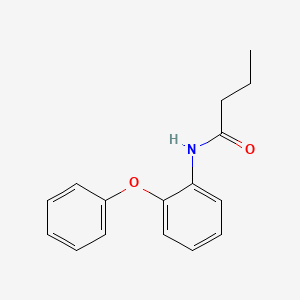
Butanamide, N-(2-phenoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-(2-phenoxyphenyl)-: is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide group attached to a phenoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(2-phenoxyphenyl)- typically involves the amidation reaction between butanoic acid derivatives and 2-phenoxyaniline. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include butanoic acid chlorides and 2-phenoxyaniline, with catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of Butanamide, N-(2-phenoxyphenyl)- may involve large-scale amidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions: Butanamide, N-(2-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may produce reduced amide derivatives, typically using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenoxyphenyl moiety are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Butanamide, N-(2-phenoxyphenyl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of bioactive compounds or as a probe in biochemical assays.
Medicine: The compound’s unique structure makes it a candidate for drug development. Researchers investigate its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In industrial applications, Butanamide, N-(2-phenoxyphenyl)- is utilized in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it valuable in material science.
Mecanismo De Acción
The mechanism by which Butanamide, N-(2-phenoxyphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s phenoxyphenyl moiety allows it to bind to hydrophobic pockets within these targets, potentially modulating their activity. Pathways involved in its action may include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Butanamide: A simpler amide with a butanoic acid backbone.
Phenoxyacetic Acid: Contains a phenoxy group attached to an acetic acid moiety.
N-Phenylacetamide: An amide with a phenyl group attached to an acetamide backbone.
Uniqueness: Butanamide, N-(2-phenoxyphenyl)- is unique due to the combination of its butanamide and phenoxyphenyl groups. This structure imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable in various applications.
Propiedades
Número CAS |
184677-65-4 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-(2-phenoxyphenyl)butanamide |
InChI |
InChI=1S/C16H17NO2/c1-2-8-16(18)17-14-11-6-7-12-15(14)19-13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,17,18) |
Clave InChI |
VMVGOQZVPFCESJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)

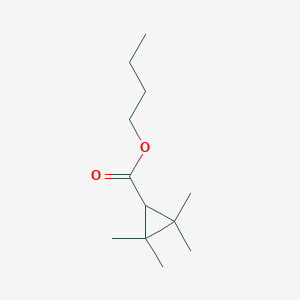
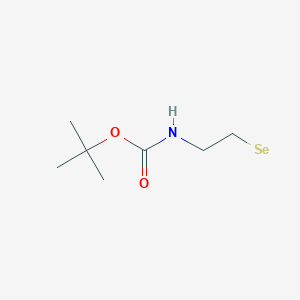
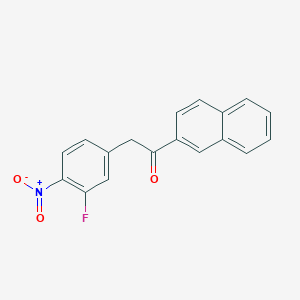

![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)
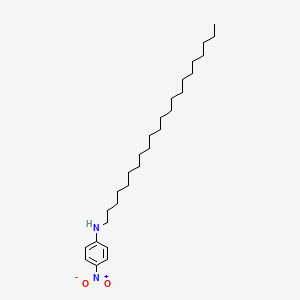
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)

